Home > Products > Screening Compounds P126517 > 6beta-Naltrexol-d3
6beta-Naltrexol-d3 - 1435727-11-9

6beta-Naltrexol-d3

Catalog Number: EVT-1470272
CAS Number: 1435727-11-9
Molecular Formula: C20H22D3NO4
Molecular Weight: 346.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6beta-Naltrexol-d3 is a deuterated form of 6beta-naltrexol, a major metabolite of the opioid antagonist naltrexone. [, ] It serves as an important tool in scientific research, particularly in pharmacological and pharmacokinetic studies, due to its use as an internal standard in analytical techniques like mass spectrometry. [, ] This allows for accurate quantification of 6beta-naltrexol in biological samples. [, ]

Naltrexone

Compound Description: Naltrexone is a mu-opioid receptor antagonist used in the treatment of alcohol and opioid dependence. It is metabolized in the liver, primarily to its major active metabolite, 6beta-naltrexol. [, , , , , , ]

Relevance: Naltrexone is the parent compound of 6beta-naltrexol-d3. The structural difference lies in the reduction of the 6-keto group of naltrexone to a 6beta-hydroxyl group in 6beta-naltrexol-d3, along with the presence of three deuterium atoms. [, , , , , , , ]

Compound Description: 6beta-Naltrexol is the major active metabolite of naltrexone and exhibits opioid receptor antagonist properties. [, , , , , , , , , , , , , , ] Studies indicate interindividual variability in the formation and elimination of 6beta-naltrexol, potentially impacting naltrexone treatment efficacy. [, ]

Relevance: 6beta-Naltrexol is an analog of 6beta-naltrexol-d3, differing only by the presence of three deuterium atoms in the latter. This makes them structurally very similar and likely to share similar pharmacological profiles. [, , , , , , , , , , , , , , ]

Relevance: While 6alpha-Naltrexol shares a similar chemical structure with 6beta-naltrexol-d3, the stereochemistry at the 6 position differentiates them. This difference in spatial arrangement can influence their binding affinity and selectivity for opioid receptors. [, , , ]

Naloxone

Compound Description: Naloxone is an opioid receptor antagonist used for reversing opioid overdose. It is structurally similar to naltrexone but has a shorter duration of action. [, , ]

Relevance: Naloxone shares the same core structure as 6beta-naltrexol-d3, differing in the substituents at the 6 and 17 positions. These variations contribute to their distinct pharmacological properties and clinical applications. [, , ]

2-Hydroxy-3-O-methyl-6beta-naltrexol

Compound Description: This compound is a minor metabolite of naltrexone identified in human studies. []

Testosterone

Compound Description: Testosterone is a steroid hormone. Research has shown that testosterone and its metabolite, dihydrotestosterone, competitively inhibit the formation of 6beta-naltrexol from naltrexone in human liver cytosol. []

Relevance: While testosterone is not structurally analogous to 6beta-naltrexol-d3, its identification as a potent inhibitor of 6beta-naltrexol formation suggests potential interactions with enzymes involved in naltrexone metabolism. []

Overview

6beta-Naltrexol-d3 is a deuterated metabolite of naltrexone, a well-known opioid receptor antagonist. This compound is primarily utilized in pharmacokinetic studies to measure the concentration of naltrexone and its metabolites in biological samples. The deuteration enhances the sensitivity and specificity of analytical techniques such as mass spectrometry, making it an essential tool in drug monitoring and research related to opioid dependence and treatment.

Source

6beta-Naltrexol-d3 is synthesized from naltrexone through a reduction process, where deuterium is incorporated into the molecular structure. This compound can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds, including BenchChem and Smolecule, which provide it for research purposes.

Classification

6beta-Naltrexol-d3 falls under the category of synthetic organic compounds and is classified as an opioid antagonist. It plays a crucial role in therapeutic drug monitoring and research, particularly in the context of opioid use disorders.

Synthesis Analysis

Methods

The synthesis of 6beta-Naltrexol-d3 involves several steps:

  1. Starting Material: Naltrexone serves as the starting material for the synthesis.
  2. Reduction Process: The reduction of naltrexone to 6beta-Naltrexol is typically achieved using various reducing agents. The incorporation of deuterium during this process is crucial for producing 6beta-Naltrexol-d3.
  3. Deuteration: The deuteration step is optimized to ensure that deuterium replaces specific hydrogen atoms in the molecular structure, enhancing the compound's stability and detection capabilities.

Technical details regarding the synthesis can vary, but methods often include liquid-liquid extraction techniques followed by high-performance liquid chromatography for purification and analysis .

Molecular Structure Analysis

Structure

The molecular formula for 6beta-Naltrexol-d3 is C20H24D3N1O4. The structure features a complex arrangement typical of opioid antagonists, with specific functional groups that facilitate its interaction with opioid receptors.

Data

  • Molecular Weight: Approximately 329.4 g/mol
  • Structural Features: The compound includes a cyclohexene ring, a phenolic hydroxyl group, and an amine group, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

6beta-Naltrexol-d3 undergoes various chemical reactions typical of opioid derivatives:

  1. Binding Interactions: It interacts with mu-opioid receptors, competing with endogenous opioids.
  2. Metabolic Pathways: In biological systems, it can be further metabolized into other compounds or conjugated for excretion.

Technical Details

The compound's reactivity can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to track its behavior in biological matrices .

Mechanism of Action

Process

6beta-Naltrexol-d3 functions primarily as an antagonist at mu-opioid receptors. Its mechanism involves:

  1. Receptor Binding: It binds to the mu-opioid receptor with high affinity, blocking the receptor's activation by endogenous opioids or exogenous opioids.
  2. Inhibition of Effects: By preventing receptor activation, it mitigates the effects associated with opioid use, such as analgesia and euphoria.

Data

Research indicates that 6beta-Naltrexol-d3 exhibits similar binding characteristics to naltrexone, making it effective in studies aimed at understanding opioid receptor dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol; limited solubility in water.

Chemical Properties

Relevant data from studies indicate that its physical properties align closely with those of other opioid derivatives .

Applications

Scientific Uses

6beta-Naltrexol-d3 has several significant applications in scientific research:

  1. Therapeutic Drug Monitoring: Used extensively to quantify levels of naltrexone and its metabolites in clinical settings.
  2. Pharmacokinetic Studies: Helps in understanding the absorption, distribution, metabolism, and excretion profiles of naltrexone.
  3. Research on Opioid Dependence: Aids in studies aimed at developing better treatment protocols for opioid addiction by providing insights into drug interactions and efficacy.
Introduction to 6β-Naltrexol-D3

Chemical Identity and Isotopic Labeling

6β-Naltrexol-d3 (CAS 1435727-11-9) has the molecular formula C₂₀H₂₂D₃NO₄ and a molecular weight of 346.44 g/mol. The compound features three deuterium atoms at the N-methyl group, replacing all hydrogen atoms in this moiety (N-CD₃ instead of N-CH₃). This selective deuteration maintains the core chemical structure of 6β-naltrexol—a stereospecific morphinan derivative with a hydroxyl group at the 6β position—while creating a distinct mass difference of 3 Da compared to the non-deuterated form [2] [7].

The isotopic labeling occurs at a metabolically stable site, ensuring the deuterium atoms remain intact during sample processing and analysis. This strategic placement exploits the kinetic isotope effect, where the carbon-deuterium bond exhibits greater stability compared to carbon-hydrogen bonds, reducing susceptibility to metabolic degradation while preserving the compound's receptor binding properties. The specific chemical structure features the characteristic opioid antagonist pharmacophore, including a tertiary amine, phenolic hydroxyl group, and hydroxylated cycloalkane rings essential for µ-opioid receptor (MOR) interaction [2] [8].

Table 1: Chemical Characterization of 6β-Naltrexol-d3 and Related Compounds

Property6β-Naltrexol-d36β-NaltrexolNaltrexone
Molecular FormulaC₂₀H₂₂D₃NO₄C₂₀H₂₅NO₄C₂₀H₂₃NO₄
Molecular Weight346.44 g/mol343.43 g/mol341.41 g/mol
CAS Number1435727-11-951552-60-616590-41-3
Isotopic Purity>99% deuteratedN/AN/A
Primary SolventMethanolMethanolMethanol
Storage Conditions-20°C (certified solutions)-20°C-20°C [2] [7]

Role as a Deuterated Internal Standard in Analytical Chemistry

The primary analytical application of 6β-naltrexol-d3 lies in its function as an internal standard for quantitative mass spectrometry. Its near-identical chemical behavior to endogenous 6β-naltrexol—coupled with the predictable 3 Da mass shift—enables precise correction for analyte loss during sample preparation and ionization variability during analysis. This application revolutionized the accuracy of naltrexone metabolite quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid [6] [7].

Solid-phase extraction (SPE) protocols coupled with gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) demonstrate 6β-naltrexol-d3's analytical utility. In validated methods, samples are spiked with 6β-naltrexol-d3 before extraction, undergoing SPE purification followed by derivatization with pentafluoropropionic anhydride to form the trispentafluoropropionyl derivative. The derivative produces characteristic fragment ions at m/z 633 (for endogenous 6β-naltrexol) and m/z 640 (for 6β-naltrexol-d3), enabling selective quantification. This method achieves exceptional sensitivity with a limit of quantitation (LOQ) of 0.1 ng/mL and recovery rates of 75-76% across concentrations from 0.3 to 30 ng/mL [6].

The compound's certification as a reference material (typically supplied at 100 µg/mL in methanol) ensures traceability in forensic and clinical toxicology applications. Certified solutions exhibit documented stability when stored frozen (-20°C), maintaining integrity for pharmacokinetic studies requiring long-term analysis. This stability is crucial given 6β-naltrexol's extended detection window—up to 125 hours post-naltrexone administration compared to 30 hours for naltrexone itself—highlighting the need for reliable quantification over extended periods [6] [7].

Table 2: Analytical Performance of 6β-Naltrexol-d3 in Validated Assays

ParameterPerformance MetricsSignificance
Extraction Recovery75-76% across concentrationsConsistent sample preparation yield
Limit of Quantification0.1 ng/mLDetects trace metabolites in pharmacokinetic studies
Precision (Intra-assay CV)3.1-5.7%Low variability in replicate measurements
Accuracy (% Target)107-120%Minimal systematic bias
Bench-top Stability≤10% degradation at 24 hoursTolerates routine handling conditions
SelectivityNo interference >53% of LOQSpecific detection in complex matrices
Derivatization Efficiency>95% conversion to tris-PFPRobust derivative formation for sensitive detection [6]

Pharmacological Relevance in Opioid Receptor Antagonism Research

6β-Naltrexol-d3 retains the pharmacological profile of non-deuterated 6β-naltrexol, functioning as a peripherally selective opioid receptor antagonist with neutral antagonist properties at the µ-opioid receptor (MOR). Unlike inverse agonists, neutral antagonists bind MOR without suppressing basal signaling activity, making them valuable tools for dissecting constitutive receptor activity in dependence states [1] [3].

In vitro studies using C6 glioma and HEK293 cells expressing µ-opioid receptors demonstrate that 6β-naltrexol (the non-deuterated parent) exhibits identical pharmacological behavior to naltrexone and naloxone in both opioid-naïve and opioid-dependent states. All three compounds precipitated equivalent cAMP overshoot—a cellular marker of dependence—when administered to DAMGO-pretreated cells. These findings refuted earlier hypotheses that neutral antagonists would cause less severe withdrawal manifestations than inverse agonists, establishing that adenylyl cyclase sensitization occurs independently of constitutive receptor activity [1].

6β-Naltrexol-d3's peripheral selectivity arises from reduced blood-brain barrier permeability compared to naltrexone, attributed to increased hydrophilicity from the 6β-hydroxyl group. Human pharmacodynamic studies confirm that intravenous 6β-naltrexol (doses up to 20 mg) potently blocks morphine-induced gastrointestinal transit delay (ED₅₀ ≈3 mg) without reversing morphine analgesia or pupil constriction. This selective peripheral antagonism identifies it as a promising candidate for treating opioid-induced constipation without compromising central pain relief [3].

Molecular imaging studies further illuminate its receptor interactions. Competitive binding assays using [¹¹C]-carfentanil PET demonstrate that 6β-naltrexol occupies MORs with affinity comparable to naltrexone, though its plasma concentration-occupancy relationship differs due to pharmacokinetic distinctions. Functional MRI reveals that unlike the inverse agonist GSK1521498, 6β-naltrexol does not attenuate amygdala activation by palatable food stimuli, confirming its neutral antagonism profile in reward circuitry [4].

Table 3: Pharmacological Profile of 6β-Naltrexol and Its Relevance to Deuterated Analog

Pharmacological PropertyExperimental FindingsResearch Significance
MOR Neutral AntagonismNo suppression of basal [³⁵S]GTPγS binding in cell membranesDistinguishes from inverse agonists; ideal for studying constitutive activity
Peripheral SelectivityBlocks morphine-induced GI transit delay (ED₅₀~3 mg) without affecting analgesiaDemonstrates restricted CNS penetration; targets peripheral MORs
Withdrawal PrecipitationEquivalent cAMP overshoot to naltrexone in opioid-dependent cellsChallenges constitutive activity models of dependence
Receptor OccupancyLinear plasma concentration-occupancy relationshipPredictable target engagement for dosing studies
Blood-Brain Barrier PenetranceCSF:plasma ratio <0.1 vs. naltrexone (0.6)Explains lack of central effects despite high MOR affinity
Bias FactorPreferential inhibition of β-arrestin recruitment over G-protein activationSuggests reduced adverse effect potential vs. balanced antagonists [1] [3] [4]

Properties

CAS Number

1435727-11-9

Product Name

6beta-Naltrexol-d3

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C20H22D3NO4

Molecular Weight

346.4

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D

InChI Key

JLVNEHKORQFVQJ-ZNMQZXPKSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Synonyms

6β-hydroxy Naltrexone-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.